molecular formula C13H17ClN2O B13108204 Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride

Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride

Cat. No.: B13108204
M. Wt: 252.74 g/mol
InChI Key: WMSLLHAFQSXQGT-UHFFFAOYSA-N
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Description

Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring and a quinuclidine moiety linked through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride typically involves the reaction of pyridine derivatives with quinuclidine derivatives. One common method involves the use of Grignard reagents to form the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves recrystallization or chromatography techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-yl(quinuclidin-2-yl)methanonehydrochloride
  • Pyridin-4-yl(piperidin-2-yl)methanonehydrochloride
  • Pyridin-4-yl(morpholin-2-yl)methanonehydrochloride

Uniqueness

Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyridine and quinuclidine moieties allows for versatile reactivity and potential interactions with various biological targets .

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-2-yl(pyridin-4-yl)methanone;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c16-13(11-1-5-14-6-2-11)12-9-10-3-7-15(12)8-4-10;/h1-2,5-6,10,12H,3-4,7-9H2;1H

InChI Key

WMSLLHAFQSXQGT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC2C(=O)C3=CC=NC=C3.Cl

Origin of Product

United States

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